4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

Catalog No.
S3627265
CAS No.
1016876-83-7
M.F
C15H13FN2O2
M. Wt
272.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzam...

CAS Number

1016876-83-7

Product Name

4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

IUPAC Name

4-fluoro-N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

InChI

InChI=1S/C15H13FN2O2/c1-10(18-20)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9,20H,1H3,(H,17,19)/b18-10+

InChI Key

IKLSBULITZHMND-VCHYOVAHSA-N

SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C15H13FN2O2C_{15}H_{13}FN_{2}O_{2} and a molecular weight of 272.28 g/mol. This compound features a unique structure characterized by the presence of a fluorine atom on the benzene ring, a hydroxyimino group, and an amide functional group. The fluorine substitution enhances its lipophilicity and may improve its biological activity, making it a compound of interest in medicinal chemistry and biological research .

  • Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: This group can also be reduced to yield amine derivatives.
  • Substitution: The fluorine atom may be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices.
  • Substitution Nucleophiles: Amines, thiols, and alkoxides can serve as nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation: Nitroso or nitro derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted benzamide derivatives.

Research indicates that 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide exhibits significant biological activities. It is particularly noted for its potential as an enzyme inhibitor and its ability to bind to specific receptors. The hydroxyimino group allows for the formation of hydrogen bonds with active sites in enzymes or receptors, which may lead to inhibition or modulation of their activity. Additionally, the presence of fluorine enhances binding affinity and stability, potentially improving therapeutic efficacy in medicinal applications.

The synthesis of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide typically involves the following steps:

  • Formation of the Hydroxyiminoethyl Group:
    • Starting material: 3-acetylphenylamine.
    • Reaction with hydroxylamine hydrochloride in the presence of sodium acetate to yield 3-[1-(hydroxyimino)ethyl]phenylamine.
  • Fluorination:
    • The intermediate is reacted with 4-fluorobenzoyl chloride in the presence of triethylamine to produce the final compound.

Industrial Production Methods

For large-scale production, methods may include continuous flow reactors and automated synthesis techniques to optimize yield and purity.

4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide has diverse applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine: Explored for therapeutic effects such as anti-inflammatory and anticancer properties.
  • Industry: Utilized in developing new materials and chemical processes.

Interaction studies focus on the binding affinity of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide to various biological targets. These studies elucidate its mechanism of action and potential therapeutic effects, indicating that the compound may effectively modulate enzyme activity through specific interactions at active sites.

Several compounds share structural similarities with 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamideFluorine substitution on the phenyl ringEnhanced lipophilicity and possibly improved bioactivity
N-(2-acetyl-5-bromophenyl)benzamideBromine substitution on the acetophenone moietyDifferent reactivity patterns due to halogen effects
N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamideBromine substitution affecting electronic propertiesPotentially altered biological activity

These compounds illustrate variations in substituents that affect their chemical reactivity and biological activity profiles, emphasizing the uniqueness of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide in terms of its enhanced properties due to fluorination.

XLogP3

2.8

Dates

Last modified: 08-20-2023

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